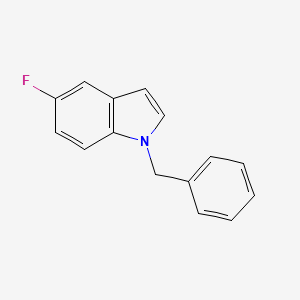

1-Benzyl-5-fluoro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12FN |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

1-benzyl-5-fluoroindole |

InChI |

InChI=1S/C15H12FN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2 |

InChI Key |

QZIAUKPDFYALKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)F |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1 Benzyl 5 Fluoro 1h Indole and Fluorinated N Benzyl Indoles

Electrophilic Aromatic Substitution Patterns and Regioselectivity in 5-Fluoroindole (B109304) Systems

The indole (B1671886) nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The primary site of electrophilic attack on the indole ring is typically the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, the presence of substituents on the benzene (B151609) ring, such as the fluorine atom at the C5 position, and on the nitrogen atom, like the benzyl (B1604629) group, can modulate this reactivity and regioselectivity.

The fluorine atom at C5 is an electron-withdrawing group via induction but a weak π-donor through resonance. This dual nature deactivates the benzene portion of the indole ring towards electrophilic attack compared to the pyrrole (B145914) ring. Consequently, electrophilic substitution is still highly favored at the C3 position. The N-benzyl group, while sterically bulky, does not significantly alter the electronic preference for C3 substitution.

Common electrophilic aromatic substitution reactions for indole systems include Vilsmeier-Haack formylation, Friedel-Crafts acylation, nitration, and halogenation. For 5-fluoroindole systems, these reactions are expected to proceed predominantly at the C3 position.

| Reaction | Reagents | Expected Major Product |

| Vilsmeier-Haack | POCl₃, DMF | 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 3-Acyl-1-benzyl-5-fluoro-1H-indole |

| Nitration | HNO₃, H₂SO₄ | 1-Benzyl-5-fluoro-3-nitro-1H-indole |

| Halogenation | NBS, NCS, or I₂ | 1-Benzyl-3-halo-5-fluoro-1H-indole |

This table is based on the general reactivity patterns of indole derivatives.

Nucleophilic Reactivity and Transformations of N-Benzyl-5-fluoroindole Derivatives

The nucleophilicity of the this compound system is centered on the indole nitrogen and the C3 position. The nitrogen atom, after deprotonation with a suitable base, becomes a potent nucleophile, readily participating in alkylation, acylation, and related reactions. However, the focus here is on the nucleophilic character of the indole ring itself.

While the C3 position is the most electron-rich and typically reacts with electrophiles, transformations that proceed through nucleophilic attack by the indole ring are also significant. For instance, in acidic media, protonation at C3 can generate an indoleninium ion, which can then be attacked by nucleophiles at the C2 position.

Furthermore, the N-benzyl group can be a target for transformations. For example, debenzylation can be achieved under various reductive or oxidative conditions to yield the N-H indole. This transformation is crucial in synthetic sequences where the benzyl group serves as a protecting group.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated N-Benzyl-5-fluoroindoles

The introduction of a halogen atom onto the this compound scaffold opens up a vast array of possibilities for further functionalization through metal-catalyzed cross-coupling reactions. Halogenation can be directed to various positions, most commonly C3, but also at positions on the benzene ring (C4, C6, C7) if the C3 position is blocked or under specific reaction conditions. These halogenated derivatives are valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds.

Prominent cross-coupling reactions for these systems include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgmdpi.comorganic-chemistry.orgnih.gov These reactions typically employ a palladium catalyst and are tolerant of a wide range of functional groups. wikipedia.orgrug.nl

Examples of Metal-Catalyzed Cross-Coupling Reactions:

| Reaction | Halogenated Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 1-Benzyl-5-fluoro-3-bromo-1H-indole | Arylboronic acid | Pd(PPh₃)₄, base | 1-Benzyl-5-fluoro-3-aryl-1H-indole |

| Heck | 1-Benzyl-5-fluoro-3-iodo-1H-indole | Alkene | Pd(OAc)₂, PPh₃, base | 1-Benzyl-5-fluoro-3-vinyl-1H-indole |

| Sonogashira | 1-Benzyl-5-fluoro-3-iodo-1H-indole | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 1-Benzyl-5-fluoro-3-alkynyl-1H-indole organic-chemistry.orgnih.gov |

| Buchwald-Hartwig | 1-Benzyl-5-fluoro-6-bromo-1H-indole | Amine | Pd₂(dba)₃, ligand, base | 6-Amino-1-benzyl-5-fluoro-1H-indole wikipedia.orgrug.nl |

This table provides illustrative examples of common cross-coupling reactions.

These reactions are instrumental in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science, allowing for the introduction of diverse substituents onto the fluorinated indole core.

Cyclization and Annulation Reactions Involving this compound Derivatives

The this compound scaffold can serve as a building block for the construction of more complex, polycyclic heterocyclic systems through cyclization and annulation reactions. mdpi.comrsc.org These reactions can involve the formation of new rings fused to the indole core, either at the pyrrole or the benzene portion of the molecule.

Intramolecular reactions are particularly powerful in this context. For instance, a substituent introduced at the C2 or C3 position with a suitable functional group at its terminus can undergo cyclization to form a new ring. The N-benzyl group can also participate in cyclization reactions, for example, through intramolecular Friedel-Crafts-type reactions onto the benzyl ring or by functionalization of the benzyl group followed by cyclization back onto the indole nucleus.

Annulation reactions, which involve the formation of a new ring in a single step from two or more reactants, are also applicable. mdpi.com For example, a [4+2] cycloaddition (Diels-Alder reaction) could in principle occur across the 2,3-double bond of the indole, although this reactivity is less common and often requires activation of the indole system. More common are transition-metal-catalyzed annulation processes. mdpi.com

Stereoselective Reactions and Asymmetric Synthesis Relevant to N-Benzyl-Indoline Scaffolds

The reduction of the C2-C3 double bond of the indole ring leads to the corresponding indoline scaffold. N-benzyl-indolines are important structural motifs in many biologically active compounds. The creation of stereocenters at the C2 and C3 positions during or after the formation of the indoline ring is a key challenge in asymmetric synthesis. rsc.orgnih.gov

Stereoselective reactions to form chiral N-benzyl-indolines can be broadly categorized into two approaches:

Asymmetric reduction of a substituted indole: The enantioselective hydrogenation or transfer hydrogenation of a 2- or 3-substituted this compound can generate chiral indolines. This often requires the use of a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.

Diastereoselective reactions of a pre-existing chiral center: If a chiral auxiliary is present on the nitrogen or a substituent, it can direct the stereochemical outcome of subsequent reactions, including the reduction of the indole ring or functionalization of the indoline core.

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric functionalization of indoles and indolines. For instance, chiral Brønsted acids or amines can catalyze the enantioselective addition of nucleophiles to indoleninium ions, leading to the formation of chiral 2,3-disubstituted indolines. rsc.orgmdpi.com

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 5 Fluoro 1h Indole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A multi-faceted approach utilizing ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic arrangement and electronic environment of 1-Benzyl-5-fluoro-1H-indole.

The spectrum would feature distinct regions for the aromatic protons on the indole (B1671886) core, the protons of the benzyl (B1604629) group's phenyl ring, and the methylene (B1212753) (-CH₂-) bridge protons. The protons on the fluoro-substituted benzene (B151609) ring of the indole (H4, H6, H7) would exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling. The protons at positions 2 and 3 of the indole ring would appear as doublets or triplets, and the five protons of the benzyl phenyl group would reside in the typical aromatic region. The benzylic methylene protons would appear as a characteristic singlet further upfield.

Similar to the proton NMR data, a detailed experimental ¹³C NMR spectrum for this compound is not specified in available literature. amazonaws.com The spectrum is expected to show 15 distinct carbon signals, corresponding to each unique carbon atom in the molecule.

The presence of the highly electronegative fluorine atom at the C5 position would have a significant influence on the chemical shifts of the carbons in the indole ring, primarily through inductive effects and resonance. The C5 carbon would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a key diagnostic feature. Other carbons in proximity (C4, C6, C7a) would show smaller two- and three-bond couplings (²JC-F, ³JC-F). The signals for the benzyl group carbons, including the methylene carbon, would appear at their characteristic chemical shifts.

Fluorine-19 NMR is a highly sensitive technique for directly probing the fluorine atom's environment within a molecule. For this compound, the ¹⁹F NMR spectrum provides definitive evidence for the fluorine's presence and position. In a proton-decoupled spectrum, a single signal is expected.

Experimental data confirms the chemical shift for the fluorine atom in this compound.

| Compound | Solvent | Chemical Shift (δ) [ppm] | Reference |

|---|---|---|---|

| This compound | Chloroform-d | -120.43 | rsc.org |

Detailed 2D NMR studies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have not been reported in the surveyed literature for this compound. Such experiments would be invaluable for unambiguously assigning all proton and carbon signals by establishing correlations between coupled nuclei, confirming the connectivity of the molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass for the molecular formula of this compound, C₁₅H₁₂FN, serves as the benchmark for experimental verification.

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Reference |

|---|---|---|---|

| This compound | C₁₅H₁₂FN | 225.09538 | spectrabase.com |

Experimental HRMS analysis would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that corresponds to this calculated value within a very low margin of error (typically < 5 ppm), thus confirming the elemental composition.

Chromatography-Mass Spectrometry Hyphenated Techniques (e.g., GC-MS, HPLC-MS)

Hyphenated chromatography-mass spectrometry techniques are indispensable tools for the separation, identification, and quantification of this compound from complex mixtures. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound, being a moderately polar and thermally stable molecule, can be readily volatilized for separation on a capillary column. The high resolution of capillary GC allows for the separation of closely related isomers and analogs. acs.orgnotulaebotanicae.ro Following separation, electron ionization (EI) is a common method for generating ions. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is crucial for structural confirmation.

The fragmentation of this compound under EI conditions is predictable. The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (225.26 g/mol ). The most prominent fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the weakest bond in the side chain. This cleavage results in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. The other fragment would be the 5-fluoro-1H-indolyl radical. The presence of the m/z 91 peak is a strong indicator of a benzyl moiety. nih.gov Further fragmentation of the indole ring can also occur, but the tropylium ion is typically the most abundant.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 225 | [C₁₅H₁₂FN]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium cation; characteristic of a benzyl group |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is particularly useful for analyzing mixtures that may not be suitable for GC due to lower volatility or thermal lability. fiu.edu Reversed-phase HPLC, using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, is a standard method for separating indole derivatives. Coupling HPLC with mass spectrometry, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for sensitive detection. ESI would produce a prominent protonated molecule [M+H]⁺ at m/z 226. Tandem mass spectrometry (MS/MS) can be used to fragment this precursor ion, which would again be expected to yield the characteristic m/z 91 fragment, confirming the presence of the benzyl group. nih.gov This technique is highly selective and provides both retention time and mass spectral data for confident identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy provide valuable insights into the functional groups and conjugated π-electron systems of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the molecule's functional groups. The IR spectrum of this compound would be dominated by absorptions from the indole ring, the benzyl group, and the carbon-fluorine bond. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically result in a series of sharp bands in the 1600-1450 cm⁻¹ region. acs.orgresearchgate.net A key feature for this specific molecule would be the C-F stretching vibration, which is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region. The absence of an N-H stretching band around 3400 cm⁻¹ confirms the substitution at the N-1 position of the indole ring. jst.go.jp

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 1610-1580 | C=C Stretch | Aromatic Rings |

| 1495-1450 | C=C Stretch | Aromatic Rings |

| 1250-1100 | C-F Stretch | Aryl-Fluoride |

Table 3: Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent like hexane)

| Absorption Band | Approximate λₘₐₓ (nm) | Electronic Transition |

|---|---|---|

| ¹Lₐ | ~225 | π→π* |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related indole structures in the Cambridge Structural Database allows for a detailed prediction of its solid-state conformation. mdpi.commdpi.com

The analysis would provide precise bond lengths, bond angles, and torsion angles. The indole ring system is expected to be essentially planar. The benzyl group attached to the indole nitrogen (N1) would be rotationally flexible, but in the solid state, it would adopt a specific conformation to optimize crystal packing. The torsion angle between the plane of the indole ring and the plane of the benzyl ring is a key conformational parameter.

Crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic indole and benzyl rings of adjacent molecules. mdpi.com C-H···π interactions are also possible. The fluorine atom at the 5-position could participate in weak C-H···F hydrogen bonds, further stabilizing the crystal lattice. The data obtained from X-ray crystallography is fundamental for understanding structure-property relationships and for computational modeling studies.

Table 4: Expected Bond Lengths and Angles for the this compound Core Based on Analog Structures

| Parameter | Description | Expected Value |

|---|---|---|

| C-F Bond Length | Distance between C5 and Fluorine | ~1.35 Å |

| N1-C(benzyl) Bond Length | Distance between Indole N and Benzyl CH₂ | ~1.47 Å |

| C2-N1-C7a Bond Angle | Angle within the indole pyrrole (B145914) ring | ~108° |

Computational Chemistry and Theoretical Modeling of 1 Benzyl 5 Fluoro 1h Indole Systems

Density Functional Theory (DFT) Studies for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. For 1-Benzyl-5-fluoro-1H-indole, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), can predict key structural and electronic parameters. acgpubs.org

Table 1: Predicted Geometrical and Electronic Parameters for this compound (Illustrative)

| Parameter | Description | Predicted Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized structure. | Value in Hartrees (e.g., -788.123 a.u.) |

| Dipole Moment | A measure of the molecule's overall polarity. | Value in Debye (e.g., 2.5 D) |

| N1-C8 Bond Length | Bond length between indole (B1671886) Nitrogen and benzyl (B1604629) Carbon. | ~1.38 Å |

| C5-F Bond Length | Bond length between indole Carbon and Fluorine. | ~1.36 Å |

| C2-N1-C7a Bond Angle | Bond angle within the indole pyrrole (B145914) ring. | ~108.5° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which provide further insights into the molecule's reactive nature. windows.net

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Formula | Description | Predicted Value (eV) |

|---|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.90 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution | 2.45 |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity | 0.204 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons | 3.40 |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power | 2.36 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. deeporigin.comwolfram.com The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas of near-zero or intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red regions) concentrated around the electronegative fluorine atom at the C5 position and, to a lesser extent, the nitrogen atom of the indole ring. These areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms, particularly those on the indole ring and the benzylic CH₂, would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (δ). mdpi.com By calculating the ¹H and ¹³C NMR spectra for a proposed structure and comparing them to experimental data, the accuracy of the computationally optimized geometry can be confirmed. mdpi.comnih.gov A strong linear correlation between the predicted and experimental chemical shifts serves as a validation of the theoretical model. researchgate.net For instance, the chemical shift of the methylene (B1212753) (CH₂) protons in the benzyl group is a characteristic signal in the ¹H NMR spectrum of N-benzyl indoles. rsc.org

Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. The computed frequencies and their corresponding vibrational modes (e.g., C-H stretching, C=C bending) are compared with experimental spectra. This comparison helps in the detailed assignment of the experimental vibrational bands and further confirms the molecular structure.

Table 3: Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| H2 (indole) | 7.15 | 7.18 | -0.03 |

| H3 (indole) | 6.55 | 6.58 | -0.03 |

| H4 (indole) | 7.30 | 7.34 | -0.04 |

| H6 (indole) | 6.95 | 6.99 | -0.04 |

| CH₂ (benzyl) | 5.40 | 5.45 | -0.05 |

| Aromatic (benzyl) | 7.20-7.35 | 7.25-7.40 | - |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can be used for conformational analysis, exploring the rotational freedom of the benzyl group relative to the indole core and identifying the most populated and energetically favorable conformations in different environments (e.g., in a solvent or a protein binding site). tandfonline.comresearchgate.net

In the context of drug design, MD simulations are crucial for understanding how a ligand interacts with its biological target, such as a protein or enzyme. After an initial binding pose is predicted using molecular docking, an MD simulation can be run to assess the stability of the ligand-protein complex. researchgate.net The simulation provides insights into how the ligand's conformation adapts within the binding pocket and the dynamics of key interactions (like hydrogen bonds and hydrophobic contacts) over a period of nanoseconds. This analysis helps to validate the docking results and provides a more dynamic picture of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based drug design techniques used when the 3D structure of the biological target is unknown. nih.gov These methods aim to establish a correlation between the chemical structures of a series of compounds and their measured biological activity.

A QSAR model is a mathematical equation that relates variations in biological activity to variations in molecular descriptors (physicochemical properties like hydrophobicity, electronic parameters, and steric factors) for a set of analogous compounds. nih.govresearchgate.net By developing a QSAR model for a series of indole derivatives including this compound, one could predict the activity of new, unsynthesized analogues and identify which molecular properties are most important for enhancing biological potential. eurjchem.com

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (a pharmacophore) that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov For a series of active indole derivatives, a pharmacophore model might include features such as a hydrogen bond acceptor (the fluorine atom), an aromatic ring (the indole), and a hydrophobic group (the benzyl moiety). mdpi.comproceedings.science This model can then be used as a 3D query to screen large compound libraries to identify novel and structurally diverse molecules with the potential for similar biological activity. nih.govresearchgate.net

Biological Activities and Mechanistic Insights of N Benzyl 5 Fluoroindole Derivatives: Preclinical Investigations

Anticancer Mechanisms and Cellular Pathway Modulation

N-Benzyl-5-fluoroindole derivatives exert their anticancer effects by engaging multiple molecular targets and pathways within cancer cells. These multifaceted interactions lead to the inhibition of cell growth, induction of cell death, and interference with critical signaling cascades that are often dysregulated in malignancy.

A primary mechanism by which N-benzylindole derivatives eliminate cancer cells is through the induction of programmed cell death, most notably apoptosis. Apoptosis is a regulated process essential for tissue homeostasis, and its evasion is a hallmark of cancer.

Research has shown that certain N-benzyl-5-bromoindolin-2-one derivatives are potent inducers of apoptosis. mdpi.com For instance, compound 7d was found to significantly trigger the apoptotic cascade in MCF-7 breast cancer cells. This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com The Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis, and a shift in favor of Bax promotes the release of mitochondrial cytochrome c, leading to the activation of the caspase cascade. mdpi.com

Further investigation into the pro-apoptotic activity of compound 7d revealed a significant increase in the activity of key executioner enzymes, caspase-3 and caspase-9. mdpi.com Caspase-9 is an initiator caspase in the intrinsic (mitochondrial) apoptotic pathway, while caspase-3 is a primary executioner caspase responsible for the cleavage of cellular substrates that leads to the characteristic morphological changes of apoptosis. mdpi.com Similarly, other studies have shown that benzo[f]indole-4,9-dione derivatives induce apoptosis through the intrinsic pathway by activating caspase 9 and modulating the Bax/Bcl-2 pathway. mdpi.com Flow cytometry studies of other substituted N-benzyl-1H-indole-2-carbohydrazides have also confirmed their apoptosis-inducing capabilities, showing an increased prevalence of Annexin-V positive cell populations, an early marker of apoptosis. nih.gov

Table 1: Effect of N-Benzyl-5-bromoindolin-2-one Derivative 7d on Apoptotic Markers in MCF-7 Cells

| Apoptotic Marker | Effect of Compound 7d | Reference |

|---|---|---|

| Bax (Pro-apoptotic) | Upregulation | mdpi.com |

| Bcl-2 (Anti-apoptotic) | Downregulation | mdpi.com |

| Caspase-9 | Activation | mdpi.com |

| Caspase-3 | Activation | mdpi.com |

The uncontrolled proliferation of cancer cells is driven by a dysregulated cell cycle. N-benzylindole derivatives have been shown to effectively halt this proliferation by inducing cell cycle arrest at critical checkpoints, preventing cancer cells from proceeding through division.

A significant body of evidence points to the ability of these compounds to cause arrest at the G2/M phase of the cell cycle. For example, a 1-benzyl-5-bromoindolin-2-one derivative, compound 7d , was found to cause a significant accumulation of MCF-7 breast cancer cells in the G2/M phase. mdpi.com This arrest prevents the cells from entering mitosis, ultimately leading to cell death. Other indole (B1671886) derivatives, including benzothiazole (B30560) and quinazoline (B50416) sulfonates, have also been reported to induce potent G2/M arrest in various cancer cell lines. nih.govmdpi.com

In addition to G2/M arrest, some indole derivatives exhibit biphasic effects on the cell cycle. Certain 2,3-arylpyridylindoles, for instance, induce G0/G1 arrest at lower concentrations, while causing G2/M arrest at higher concentrations. nih.gov The G1 checkpoint is a crucial restriction point that commits the cell to a round of division, and arrest at this phase can prevent the replication of damaged DNA. The induction of G0/G1 arrest by these compounds was linked to the activation of the JNK/p53/p21 pathway. nih.gov

Table 2: Cell Cycle Arrest Induced by Indole Derivatives

| Compound Class | Cell Cycle Phase of Arrest | Cancer Cell Line | Reference |

|---|---|---|---|

| 1-Benzyl-5-bromoindolin-2-ones | G2/M | MCF-7 | mdpi.com |

| 2,3-Arylpyridylindoles (Low Conc.) | G0/G1 | A549 | nih.gov |

| 2,3-Arylpyridylindoles (High Conc.) | G2/M | A549 | nih.gov |

| Benzothiazole derivatives | G2/M | Various | nih.gov |

| Quinazoline sulfonates | G2/M | K562, U-251 | mdpi.com |

The anticancer activity of N-benzylindole derivatives is intrinsically linked to their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that is hyperactivated in many cancers, promoting cell growth and survival. Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are known to deregulate this pathway. nih.govnih.gov Studies on synthetic 2,3-arylpyridylindole derivatives have shown that their cytotoxic mechanisms involve the inhibition of Akt signaling, which in turn leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer cell survival. nih.govmdpi.com Its constitutive activation is common in many tumors. Analogs of N-benzyl linoleamide (B162930) have demonstrated potent inhibitory effects on the NF-κB pathway in brain cell lines, highlighting the potential of the N-benzyl moiety to contribute to this activity. researchgate.netresearchgate.net The modulation of the NF-κB pathway by indole derivatives can contribute to their ability to inhibit cancer-related inflammation and promote apoptosis. nih.gov

EGFR Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, leading to cell proliferation. nih.gov Overexpression of EGFR is common in non-small-cell lung cancer (NSCLC) and other malignancies. Several novel indole-based hybrids have been designed and identified as potent EGFR inhibitors. nih.govrsc.orgmdpi.com For example, a new series of 5-substituted-indole-2-carboxamides demonstrated potent antiproliferative action by dually inhibiting EGFR and cyclin-dependent kinase-2 (CDK2). rsc.org Benzofuran-indole hybrids have also been identified as novel EGFR inhibitors effective against NSCLC, including mutant forms of the receptor. nih.gov

The microtubule network, composed of α- and β-tubulin polymers, is essential for maintaining cell structure, transport, and, critically, for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several classes of N-benzyl-indole derivatives have been identified as potent inhibitors of tubulin polymerization.

These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. ccspublishing.org.cnnih.gov This disruption of microtubule formation leads to mitotic arrest, typically in the G2/M phase, and subsequent apoptotic cell death. ccspublishing.org.cn For example, a series of N-benzyl arylamide derivatives exhibited excellent antiproliferative activities against various cancer cells, with one lead compound, MY-1388 , potently inhibiting tubulin polymerization with an IC50 value of 0.62 µmol/L. ccspublishing.org.cn Similarly, novel N-benzylbenzamide derivatives have been developed as tubulin polymerization inhibitors, with compound 20b showing significant antiproliferative activities with IC50 values in the low nanomolar range (12 to 27 nM) against several cancer cell lines. nih.gov

Table 3: Tubulin Polymerization Inhibition by N-Benzyl Derivatives

| Compound Class | Example Compound | Tubulin Polymerization IC50 | Reference |

|---|---|---|---|

| N-Benzyl Arylamides | MY-1388 | 0.62 µM | ccspublishing.org.cn |

| Benzimidazole Derivatives | 7n | 5.05 µM | nih.gov |

DNA topoisomerases are essential nuclear enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and recombination. phcogrev.comdiva-portal.org Inhibition of these enzymes leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis. This makes them valuable targets for cancer chemotherapy. phcogrev.com

While direct evidence for 1-benzyl-5-fluoro-1H-indole is still emerging, the broader class of indole derivatives has shown significant activity as topoisomerase inhibitors. For instance, a series of benz[f]indole-4,9-diones were evaluated for their ability to inhibit human DNA topoisomerases I and II. nih.gov One derivative, 2-amino-3-ethoxycarbonyl-N-(4-fluorophenyl)-benz[f]indole-4,9-dione, demonstrated the most potent inhibitory activity against topoisomerase I among the tested compounds. nih.gov This suggests that the indole nucleus, particularly when functionalized, can serve as a scaffold for the development of potent topoisomerase poisons. Other studies have identified various natural and synthetic benzyl (B1604629) derivatives as potent inhibitors of human DNA topoisomerase II. nih.gov

Epigenetic modifications, including the acetylation and deacetylation of histone proteins, play a crucial role in regulating gene expression. Histone deacetylases (HDACs) remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.

HDAC inhibitors have emerged as an important class of anticancer drugs. Recent studies have focused on developing novel indole-based HDAC inhibitors. A series of indole-containing benzamide (B126) derivatives were designed and synthesized, leading to the discovery of potent HDAC1 inhibitors. thieme-connect.com Notably, compound 3j , which features a 5-fluoro-indole moiety, exhibited the best inhibitory activity against HDAC1 (IC50 = 0.330 µmol/L), surpassing the activity of the established HDAC inhibitor MS-275. thieme-connect.com This highlights the potential of the 5-fluoro-indole scaffold in targeting epigenetic mechanisms.

Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that also regulate cellular processes, including apoptosis and cell survival. nih.gov There is a cooperative relationship between NAD+-independent HDACs (Classes I, II, IV) and sirtuins in preventing apoptosis in leukemia cells. nih.gov Therefore, combining inhibitors of both classical HDACs and sirtuins can result in synergistic antileukemic activity. nih.gov The development of dual Sirt2/HDAC6 inhibitors represents a novel therapeutic strategy, and given the potent activity of 5-fluoro-indole derivatives against HDAC1, exploring their potential to modulate sirtuin activity is a promising area for future research. thieme-connect.comresearchgate.net

Table 4: HDAC1 Inhibition by Indole-Containing Benzamide Derivatives

| Compound | Key Structural Feature | HDAC1 IC50 (µmol/L) | Reference |

|---|---|---|---|

| 3g | Indole | 0.803 | thieme-connect.com |

| 3j | 5-Fluoro-indole | 0.330 | thieme-connect.com |

| MS-275 (Entinostat) | Reference Drug | 0.668 | thieme-connect.com |

| Chidamide | Reference Drug | 1.280 | thieme-connect.com |

Overcoming Multidrug Resistance Mechanisms in Preclinical Models

The emergence of multidrug resistance (MDR) in pathogenic bacteria and cancer cells is a significant challenge in chemotherapy. One of the primary mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport therapeutic agents out of the cell, reducing their efficacy. nih.gov Preclinical investigations into indole-based compounds have revealed their potential as P-gp inhibitors, thereby reversing MDR.

While direct studies on "this compound" are limited, research on structurally related tricyclic spiroindole derivatives has identified potent P-gp inhibitors. nih.gov These compounds have been shown to restore the cytotoxic effects of conventional chemotherapy drugs in resistant cancer cell lines. nih.gov The mechanism is believed to involve the inhibition of the P-gp efflux pump, leading to the intracellular accumulation of the anticancer drug. nih.gov For instance, certain spiroindole derivatives demonstrated excellent MDR reversal activity with reversal factors as high as 471 to 727 in preclinical models, with no significant cytotoxicity at effective concentrations. nih.gov These findings suggest that the N-benzyl indole scaffold could be a promising pharmacophore for the development of agents capable of overcoming P-gp-mediated multidrug resistance.

Anti-inflammatory Action and Immune Response Modulation

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a key strategy to develop anti-inflammatory agents with fewer gastrointestinal side effects. nih.gov

Derivatives of the N-benzyl-5-fluoroindole scaffold have been investigated for their COX inhibitory activity. The selectivity of these compounds is often determined by their ability to interact with a specific hydrophilic side pocket present in the COX-2 enzyme but not in COX-1. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as a fluoro group, on the phenyl ring can significantly enhance inhibitory activity and selectivity towards COX-2. nih.gov For example, certain indole analogues have demonstrated potent and selective COX-2 inhibition. nih.gov The table below summarizes the in vitro COX inhibitory activity for representative indole and other heterocyclic derivatives, illustrating the potential for selective COX-2 inhibition.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

| Derivative A | >100 | 8.2 | >12.1 |

| Derivative B | >100 | 11.6 | >8.6 |

| Derivative C | >100 | 22.6 | >4.4 |

| Celecoxib (Control) | 9.4 | 0.08 | 117.5 |

| Data is illustrative of findings for related heterocyclic compounds and demonstrates the principle of selective COX-2 inhibition. researchgate.net |

The inflammatory response is mediated by a complex network of cytokines. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), play a crucial role in the pathogenesis of inflammatory diseases. mdpi.comnih.gov The modulation of these cytokines is a key therapeutic target for anti-inflammatory drugs.

Preclinical studies on various heterocyclic compounds, including indole derivatives, have shown their ability to suppress the production of pro-inflammatory cytokines. nih.govmdpi.com For instance, in in vitro models using lipopolysaccharide (LPS) to stimulate an inflammatory response in immune cells like macrophages and dendritic cells, certain compounds have been shown to dose-dependently reduce the production of TNF-α. nih.govkoreascience.kr The mechanism often involves the inhibition of key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which is a critical regulator of pro-inflammatory gene expression. mdpi.commdpi.com While specific data on this compound is not extensively detailed, the broader class of indole-containing molecules has demonstrated significant potential in modulating these critical inflammatory mediators. mdpi.com

Antimicrobial Properties and Proposed Mechanisms of Action

N-benzyl indole derivatives have emerged as a promising class of antibacterial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. ekb.egmdpi.com One of the key mechanisms of action for these compounds is the inhibition of essential bacterial enzymes. Molecular docking studies and enzymatic assays have suggested that certain N-benzyl-indole derivatives can target bacterial DNA gyrase B. ekb.eg By binding to this enzyme, the compounds inhibit its function, which is crucial for DNA replication and repair, ultimately leading to bacterial cell death. ekb.egnih.gov

Other proposed mechanisms include the disruption of the bacterial cell membrane. The lipophilic nature of the benzyl group can facilitate insertion into the lipid bilayer, compromising membrane integrity and leading to the leakage of cellular contents. mdpi.com Synthetic indole derivatives have shown potent bactericidal activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Proposed Mechanism |

| Indole-Thiadiazole | S. aureus | 0.06 | DNA Gyrase Inhibition |

| Indole-Triazole | S. aureus | 0.035 | DNA Gyrase/Topoisomerase IV Inhibition nih.gov |

| Synthetic Indole SMJ-2 | MRSA | 0.25 - 2 | Inhibition of Respiratory Metabolism nih.gov |

| N-Benzyl Indole Hydrazone | E. coli | - | DNA Gyrase B Inhibition ekb.eg |

| N-Benzyl Indole Hydrazone | S. aureus | - | DNA Gyrase B Inhibition ekb.eg |

| MIC values are representative of potent derivatives within the specified class. |

In addition to antibacterial properties, indole derivatives have demonstrated notable antifungal activity against various human pathogenic fungi. nih.gov The N-benzyl moiety is often a key structural feature contributing to this activity. Studies have shown that indole derivatives containing other heterocyclic rings, such as triazoles and thiadiazoles, can be particularly effective. nih.govnih.gov

The proposed mechanism of antifungal action for many azole-containing compounds, which can be incorporated into indole derivatives, involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol (B1674476) 14α-demethylase. mdpi.com This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and function, leading to fungal cell death. mdpi.com Preclinical evaluations have shown that certain indole-triazole derivatives exhibit potent activity against Candida species, including fluconazole-resistant strains like C. krusei, with MIC values significantly lower than the standard drug fluconazole. nih.gov

| Derivative Type | Fungal Strain | MIC (µg/mL) |

| Indole-Triazole Halogenated | C. krusei | 3.125 |

| Indole-Triazole | C. albicans | 3.125 |

| N-Benzyl Indole Thiazole (B1198619) | A. niger | - |

| Fluconazole (Control) | C. krusei | 64 |

| Data derived from studies on various indole derivatives. ekb.egnih.gov |

Antiviral Mechanisms (e.g., Interference with Replication/Entry)

N-Benzyl-5-fluoroindole derivatives have been investigated for their potential as antiviral agents, with preclinical studies pointing towards mechanisms that interfere with critical stages of the viral life cycle, such as replication and entry. Research into structurally related 1H-benzylindole analogues has identified these compounds as a novel series of human immunodeficiency virus (HIV) integrase inhibitors. nih.gov This mechanism directly disrupts the replication process of the virus.

One of the most potent congeners identified in this series, CHI/1043, was shown to inhibit the replication of HIV-1(IIIB) in MT-4 cells with a 50% effective concentration (EC50) of 0.60 μM. nih.gov Time-of-addition experiments confirmed that this compound interferes with the viral replication cycle specifically at the time of retroviral integration. nih.gov Further corroboration from quantitative Alu PCR showed that the anti-HIV activity is based on the inhibition of proviral DNA integration. nih.gov The activity of these benzylindole derivatives was found to be effective against various strains of HIV-1, HIV-2, and simian immunodeficiency virus (SIV). nih.gov Notably, these compounds remained active against viral strains that had developed resistance to reverse transcriptase or protease inhibitors. nih.gov

Other studies on related N-substituted benzyl derivatives have suggested that they may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Molecular docking studies provided insights into this potential mechanism, finding that certain compounds could bind deeply within the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme. nih.gov

Furthermore, research on 5-fluoro-1H-indole-2,3-dione derivatives, which share the core fluoro-indole structure, has demonstrated activity against other types of viruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Coxsackie B4 virus. nih.gov Molecular modeling of these compounds was performed to determine their binding sites on viral glycoproteins, such as HSV-1 glycoprotein (B1211001) B and D, and HSV-2 glycoprotein B, suggesting a mechanism that could interfere with viral entry into host cells. nih.gov

| Compound Class | Virus Target | Proposed Mechanism of Action | Key Findings |

| 1H-Benzylindole Analogues | HIV-1, HIV-2, SIV | Inhibition of Integrase Strand Transfer | CHI/1043 showed an EC50 of 0.60 μM against HIV-1; mechanism confirmed by time-of-addition experiments. nih.gov |

| N-Substituted Benzyl Acetamides | HIV-1 | Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) | Molecular docking showed compounds binding in the NNRTI pocket of HIV-1 reverse transcriptase. nih.gov |

| 5-Fluoro-1H-indole-2,3-dione Derivatives | HSV-1, HSV-2, Coxsackie B4 | Binding to Viral Glycoproteins | Certain derivatives showed selective activity; modeling suggests interference with viral entry. nih.gov |

Antioxidant Effects and Reactive Oxygen Species Scavenging

The indole nucleus is a well-established scaffold in medicinal chemistry known for its antioxidant properties. This activity is often attributed to the ability of the indole nitrogen to donate a hydrogen atom, thereby neutralizing free radicals. The introduction of substituents, such as a benzyl group at the N1 position and fluorine at the C5 position, can modulate this antioxidant potential. The capacity of these compounds to scavenge reactive oxygen species (ROS) is a key aspect of their potential therapeutic effects.

The antioxidant activity of indole derivatives can be evaluated through various preclinical in vitro assays that measure their ability to neutralize different types of free radicals. These methods are based on distinct chemical principles, including hydrogen atom transfer (HAT) and single electron transfer (SET).

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow which is measured spectrophotometrically. ugm.ac.idnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : In this assay, the ABTS radical cation is generated and then reduced by the antioxidant compound. The resulting decolorization is proportional to the antioxidant's activity. ugm.ac.ide3s-conferences.org This assay is applicable to both hydrophilic and lipophilic compounds.

FRAP (Ferric Reducing Antioxidant Power) Assay : This method is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. ugm.ac.ide3s-conferences.org This assay directly measures the total antioxidant capacity based on single electron transfer.

While specific data on this compound is limited in publicly available literature, studies on related indole-2 and 3-carboxamide derivatives have demonstrated their ability to scavenge ROS. These compounds were found to inhibit the formation of hydroxyl radicals (HO•) and also showed activity against singlet oxygen (¹O₂). This suggests that the indole core itself contributes significantly to ROS scavenging, a property that is likely retained or modified in N-benzyl-5-fluoroindole derivatives.

| Assay | Principle | Radical/Oxidant | Measurement |

| DPPH | Hydrogen Atom/Electron Transfer | 2,2-diphenyl-1-picrylhydrazyl (stable radical) | Decrease in absorbance (color change from violet to yellow). ugm.ac.id |

| ABTS | Hydrogen Atom/Electron Transfer | ABTS radical cation (ABTS•⁺) | Decrease in absorbance (color change from blue-green to colorless). ugm.ac.ide3s-conferences.org |

| FRAP | Single Electron Transfer | Ferric (Fe³⁺) to Ferrous (Fe²⁺) reduction | Increase in absorbance (formation of blue-colored complex). ugm.ac.ide3s-conferences.org |

Neuroprotective and Central Nervous System (CNS)-Related Mechanisms

Derivatives of the indole scaffold are known to interact with various targets within the central nervous system, and N-benzyl-5-fluoroindole holds potential for neuroprotective effects, partly through mechanisms linked to its antioxidant capabilities. Oxidative stress, caused by an imbalance of ROS, is a major contributor to neuronal damage in a range of neurodegenerative diseases. By scavenging these harmful species, compounds with antioxidant properties can exert a neuroprotective effect.

Beyond general antioxidant action, indole derivatives can exhibit more specific CNS-related activities. For instance, studies on structurally related 1-(arylsulfonyl-isoindol-2-yl)piperazines, which also feature a complex nitrogen-containing heterocyclic system, have identified them as antagonists of the serotonin (B10506) type 6 receptor (5-HT6R). nih.gov This receptor is involved in controlling cognitive function, brain development, and synaptic plasticity. nih.gov Antagonism of this receptor represents a specific, non-antioxidant-based mechanism for CNS activity. Certain compounds in this class were found to produce a glioprotective effect against rotenone-induced toxicity in astrocyte cell cultures, indicating a potential to protect crucial CNS support cells from neurotoxins. nih.gov

The ability of a compound to be active in the CNS is predicated on its capacity to cross the blood-brain barrier (BBB). Physicochemical properties, which can be predicted using computational models, are crucial for determining this potential. niscpr.res.in The N-benzyl and fluoro substitutions on the indole ring of this compound influence its lipophilicity and polarity, which are key factors in BBB penetration.

Preclinical evaluation of CNS activity often involves various behavioral and cellular models. For example, antianxiety, muscle relaxant, and anticonvulsant activities can be assessed in animal models to determine the broader CNS effects of a compound class. niscpr.res.in The investigation of N-benzyl-5-fluoroindole derivatives in such models would be necessary to fully characterize their neuroprotective and CNS-related mechanistic profiles.

Applications in Medicinal Chemistry and Drug Discovery: N Benzyl 5 Fluoro 1h Indole As a Core Scaffold

Design and Synthesis of Novel Preclinical Therapeutic Candidates

The design of new therapeutic candidates based on the 1-benzyl-5-fluoro-1H-indole scaffold often involves systematic structural variations to optimize potency and selectivity. A common synthetic route involves the N-alkylation of 5-fluoroindole (B109304) with a substituted benzyl (B1604629) bromide.

For instance, in the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammation, researchers have systematically modified the 1-benzylindole structure. nih.gov The synthesis of these candidates often starts with the appropriate indole (B1671886) derivative, which is then alkylated at the nitrogen atom using a substituted benzyl bromide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.govrsc.org Subsequent modifications at other positions of the indole ring, such as position 3, allow for the introduction of various functional groups to enhance biological activity. For example, derivatives have been synthesized where the side chain at position 3 is modified to include moieties like tetrazole or carboxylic acid groups, leading to compounds with submicromolar activity against cPLA2α. nih.gov

Another area of active research is in oncology, where N-benzylindole derivatives have been investigated as radiosensitizing agents. A series of compounds linking the N-benzylindole nucleus to barbituric acid or imidazolidine-2,4-dione moieties have been synthesized and evaluated for their ability to make cancer cells more susceptible to radiation therapy. nih.govnih.gov The synthesis typically involves a condensation reaction between an N-benzyl-indole-3-carbaldehyde and the respective heterocyclic compound. nih.gov

Furthermore, the scaffold has been utilized to create potent and selective thyroid hormone receptor β (TRβ) agonists for potential use in treating dyslipidemia. nih.gov The design strategy focused on creating molecules that mimic the natural ligand, leading to the synthesis of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid derivatives. nih.gov

The versatility of the scaffold is also evident in its application for developing inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson's. nih.gov Rational design has led to the synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, which showed high inhibitory activity and selectivity for MAO-B. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Benzyl-5-fluoroindole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For derivatives of N-benzyl-5-fluoroindole, these studies have provided valuable insights into the structural requirements for potent biological activity.

Substituents on the Indole Ring: The fluorine atom at the 5-position is a key feature. In studies on cPLA2α inhibitors, the introduction of an electron-withdrawing fluorine atom at this position was found to increase the inhibitory effect approximately threefold compared to the unsubstituted analog. nih.gov This highlights the positive impact of fluorine on the molecule's interaction with the enzyme's binding site. nih.gov

Substituents on the N-Benzyl Ring: Modifications to the benzyl group have a significant impact on activity.

Position of Substituents: In the context of MAO-B inhibitors, it was observed that benzyl and benzoyl moieties with electron-withdrawing groups, such as 3- or 4-fluoro substituents, resulted in better inhibition than other substitutions. nih.gov For radiosensitizing agents, the introduction of electron-withdrawing groups like 4-cyano (CN), 4-nitro (NO₂), or 4-carbomethoxy (COOCH₃) on the N-benzyl ring significantly increased activity. nih.gov

Nature of Substituents: For tyrosinase inhibitors, SAR analysis revealed that derivatives with a 4-substitution on the benzyl ring generally exhibited better inhibitory potential. rsc.org

Modifications at the Indole 3-Position: The 3-position of the indole ring is another critical site for modification. In the development of HIV-1 fusion inhibitors based on a related bis-indole scaffold, substitutions at the 3-position were explored to take advantage of potential hydrogen bond interactions within the target's hydrophobic pocket. nih.gov For cPLA2α inhibitors, replacing a metabolically unstable ester moiety at the 3-position with a more stable bioisostere like a tetrazole residue was a key optimization step. nih.gov

These SAR studies demonstrate that a combination of an electron-withdrawing group at the indole 5-position and carefully selected substituents on the N-benzyl ring and at the C-3 position is often required for optimal potency.

| Target | Scaffold Position | Favorable Substituents/Modifications | Impact on Activity | Reference |

|---|---|---|---|---|

| cPLA2α | Indole C5-Position | Fluorine (electron-withdrawing) | ~3-fold increase in inhibition | nih.gov |

| MAO-B | N-Benzyl Ring | 3- or 4-fluoro (electron-withdrawing) | Enhanced inhibitory activity | nih.gov |

| Radiosensitizers | N-Benzyl Ring | 4-CN, 4-NO₂, 4-COOCH₃ (electron-withdrawing) | Significant increase in radiosensitization | nih.gov |

| Tyrosinase | N-Benzyl Ring | 4-substitution | Improved inhibitory potential | rsc.org |

Role as a Privileged Scaffold in Target-Oriented Drug Design

The concept of a "privileged structure" refers to a molecular framework that can serve as a ligand for multiple, distinct biological targets. cambridgemedchemconsulting.commdpi.com These scaffolds are particularly valuable in drug discovery as they often possess favorable drug-like properties and can be modified to create potent and selective ligands for a specific target of interest. cambridgemedchemconsulting.comscielo.br The indole nucleus is widely recognized as one of the most important privileged scaffolds in medicinal chemistry, appearing in numerous natural products and approved drugs. mdpi.comrsc.org

The N-benzyl-5-fluoro-1H-indole core exemplifies this concept. Its derivatives have shown activity against a diverse range of targets, including enzymes and receptors, underscoring its versatility. The semi-rigid indole core provides a stable platform, while the N-benzyl group can adopt various conformations to interact with different binding pockets, often through pi-stacking and hydrophobic interactions. cambridgemedchemconsulting.com The 5-fluoro substituent further enhances its drug-like properties. chemimpex.com

The ability of this single core structure to yield potent inhibitors for enzymes like cPLA2α (inflammation), MAO-B (neurodegeneration), and tyrosinase (pigmentation disorders), as well as receptor ligands like TRβ agonists (metabolic disease), demonstrates its privileged nature. nih.govrsc.orgnih.govnih.gov Medicinal chemists leverage this scaffold as a starting point, using target-oriented design to introduce specific functional groups that confer high affinity and selectivity for the desired biological target. scielo.br

Development of Enzyme Inhibitors and Receptor Ligands

The N-benzyl-5-fluoroindole scaffold has been successfully employed in the development of potent and selective enzyme inhibitors and receptor ligands.

Enzyme Inhibitors:

Cytosolic Phospholipase A2α (cPLA2α): As a key enzyme in the inflammatory cascade, cPLA2α is a significant target for anti-inflammatory drugs. nih.gov Derivatives of 1-benzyl-5-fluoroindole have been developed that exhibit submicromolar inhibitory activity against this enzyme. The 5-fluoro substitution was shown to be particularly beneficial for potency. nih.gov

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a validated strategy for treating Parkinson's disease. Researchers have designed N-benzylindole-based carboxamides that act as highly potent and selective competitive inhibitors of MAO-B, with the most potent derivative showing an inhibition constant (Ki) in the nanomolar range (94.52 nM). nih.gov

Tyrosinase: This copper-containing enzyme is a key target for treating hyperpigmentation disorders. A series of 1-benzyl-indole hybrid thiosemicarbazones were synthesized and found to be effective competitive inhibitors of tyrosinase, with IC₅₀ values in the micromolar range. rsc.org

VEGFR-2: Vascular endothelial growth factor receptor-2 is a key target in cancer therapy due to its role in angiogenesis. Hybrid molecules incorporating a 1-benzyl-5-bromoindolin-2-one scaffold have shown potent inhibitory activity against VEGFR-2. mdpi.com

Receptor Ligands:

Thyroid Hormone Receptor β (TRβ): Selective TRβ agonists are sought for their potential to lower cholesterol without the cardiac side effects associated with non-selective thyroid hormone action. A series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds, built upon the N-benzylindole core, were developed as potent and highly selective TRβ agonists, with some compounds showing over 50-fold binding selectivity for TRβ over TRα. nih.gov

| Target | Compound Type | Reported Activity | Therapeutic Area | Reference |

|---|---|---|---|---|

| cPLA2α | 1-Benzyl-5-fluoroindole derivatives | Submicromolar IC₅₀ | Inflammation | nih.gov |

| MAO-B | N-benzylindole carboxamide | Ki = 94.52 nM | Neurodegenerative Disease | nih.gov |

| Tyrosinase | 1-Benzyl-indole thiosemicarbazone hybrid | IC₅₀ = 12.40 ± 0.26 μM | Hyperpigmentation | rsc.org |

| VEGFR-2 | 1-Benzyl-5-bromoindolin-2-one hybrid | IC₅₀ = 0.503 µM | Cancer | mdpi.com |

| TRβ (Receptor) | [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid | >50x selectivity for TRβ over TRα | Metabolic Disease | nih.gov |

Hybrid Compound Development Incorporating the N-Benzyl-5-fluoroindole Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action. The N-benzyl-5-fluoroindole moiety is an excellent component for such hybrids due to its favorable properties and established biological activities.

Several studies have reported the development of hybrid compounds based on this scaffold:

Indole-Thiosemicarbazone Hybrids: Thiosemicarbazones are known for their ability to chelate metal ions and have been explored as inhibitors of metalloenzymes like tyrosinase. rsc.org By linking the N-benzylindole scaffold to various thiosemicarbazide (B42300) moieties, researchers have created potent tyrosinase inhibitors. rsc.org

Indole-Thiazole/Thiazolidinone Hybrids: The thiazole (B1198619) and thiazolidinone rings are common pharmacophores in medicinal chemistry. N-benzyl-3-indole derivatives have been cyclized with α-halocarbonyl compounds to produce indole-thiazole and indole-thiazolidinone hybrids, which were subsequently evaluated for their antimicrobial activities. ekb.eg In another study, hybrids of 1-benzyl-5-bromoindolin-2-one and 4-arylthiazole were developed as potent anticancer agents targeting VEGFR-2. mdpi.com

Indole-Barbiturate/Hydantoin Hybrids: To develop novel radiosensitizing agents, the N-benzylindole scaffold has been combined with barbituric acid or imidazolidine-2,4-dione (hydantoin). nih.govnih.gov These hybrid molecules were designed to mimic the effects of heat shock, thereby enhancing the efficacy of radiation treatment for cancer. The resulting compounds, such as (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones, were identified as potent radiosensitizers. nih.gov

The development of these hybrid compounds showcases a rational approach to drug design, where the well-characterized N-benzyl-5-fluoroindole scaffold is combined with other biologically active motifs to create novel chemical entities with potentially enhanced therapeutic properties.

Future Perspectives and Research Challenges for 1 Benzyl 5 Fluoro 1h Indole

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of N-benzyl indoles often involves harsh reagents and conditions, generating significant chemical waste. nih.gov Future research must prioritize the development of more efficient and environmentally benign synthetic strategies in line with the principles of green chemistry. nih.govuni-saarland.de Key areas of focus include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov Multicomponent reactions, which allow the formation of complex molecules in a single step from three or more reactants, represent a promising approach to improve atom economy. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF). nih.govbeilstein-journals.org Solvent-free reaction conditions are an even more desirable goal. rsc.org

Catalysis: Employing catalytic methods, including biocatalysis and metal-catalyzed cross-coupling reactions, can significantly enhance reaction efficiency and reduce the need for stoichiometric reagents. beilstein-journals.orgscielo.br

Flow Chemistry: Continuous flow processing in microreactors offers numerous advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. uni-saarland.debeilstein-journals.org This technology is particularly well-suited for reactions involving hazardous intermediates or exothermic processes.

| Green Chemistry Principle | Application in 1-Benzyl-5-fluoro-1H-indole Synthesis |

| Waste Prevention | Designing syntheses with high atom economy and reaction mass efficiency. nih.govnih.gov |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or bio-based solvents; avoiding halogenated solvents. nih.govbeilstein-journals.org |

| Catalysis | Employing enzymatic or metal catalysts to reduce activation energy and improve selectivity. beilstein-journals.orgscielo.br |

| Energy Efficiency | Utilizing methods like microwave irradiation or mechanochemistry to reduce energy consumption. nih.gov |

Deeper Understanding of Structure-Mechanism Relationships at the Molecular Level

A profound understanding of how the molecular structure of this compound and its derivatives relates to their biological activity is paramount for rational drug design. Future research should focus on elucidating these structure-activity relationships (SAR) and the underlying mechanisms of action.

Detailed SAR studies are essential to identify the key structural features responsible for target binding and efficacy. This involves systematically modifying the core structure, such as altering the substitution pattern on the benzyl (B1604629) ring or the indole (B1671886) nucleus, and evaluating the impact on biological activity. acs.org For instance, the introduction of different substituents on the benzyl group can modulate the compound's lipophilicity and electronic properties, thereby influencing its interaction with biological targets. nih.gov

Furthermore, a deeper understanding of the mechanism of action at the molecular level is crucial. This includes identifying the specific binding site on the target protein and characterizing the nature of the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed structural information on the compound-target complex, guiding the design of more potent and selective analogues.

Exploration of Novel Biological Targets and Therapeutic Areas

The versatile indole scaffold, particularly when fluorinated and N-benzylated, has shown promise against a wide array of biological targets. nih.gov This suggests that this compound could be a valuable starting point for the discovery of new therapeutics for various diseases.

Future research should aim to explore novel biological targets and therapeutic areas for this compound class. High-throughput screening of this compound and its derivatives against diverse panels of biological targets can help identify new and unexpected activities. Potential therapeutic areas for exploration include:

Antiviral Agents: Fluorinated indoles have demonstrated potent antiviral activity, including against HIV. nih.gov

Anticancer Agents: Indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as targeting tubulin polymerization or protein kinases. mdpi.commdpi.com

Anti-inflammatory Agents: N-benzylindoles have been identified as inhibitors of enzymes involved in the inflammatory cascade, such as cytosolic phospholipase A2α (cPLA2α). nih.gov

Enzyme Inhibitors: The indole nucleus can mimic the structure of endogenous ligands, making it a suitable scaffold for designing enzyme inhibitors. rsc.org

Addressing Bioavailability and Pharmacokinetic Challenges in Preclinical Development

A significant hurdle in the preclinical development of many promising drug candidates is poor bioavailability and unfavorable pharmacokinetic properties. Addressing these challenges early in the drug discovery process is crucial for the successful translation of this compound analogues into clinical candidates.

Key pharmacokinetic parameters that need to be optimized include:

Aqueous Solubility: Poor water solubility can limit oral absorption. Strategies to improve solubility include the introduction of polar functional groups or the use of formulation techniques.

Metabolic Stability: The compound should exhibit sufficient stability against metabolic degradation in the liver and other tissues to ensure an adequate duration of action. In vitro metabolism studies using liver microsomes can help identify potential metabolic liabilities.

Cell Permeability: The ability of the compound to permeate cell membranes is essential for reaching its intracellular target. In vitro models, such as the Caco-2 cell permeability assay, can be used to assess this property. nih.gov

Early assessment of these ADME (absorption, distribution, metabolism, and excretion) properties will enable the selection of candidates with the most promising pharmacokinetic profiles for further development.

Advanced Computational Design for Optimized N-Benzyl-5-fluoroindole Analogues

In silico methods have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective design of optimized drug candidates. Advanced computational approaches can be leveraged to design novel N-benzyl-5-fluoroindole analogues with improved potency, selectivity, and pharmacokinetic properties.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its target protein, providing insights into the key molecular interactions. biointerfaceresearch.comnih.gov This information can guide the design of analogues with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of novel analogues. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can be used to screen virtual libraries for new hits.

ADMET Prediction: Computational models can predict the ADME properties of virtual compounds, enabling the early identification and filtering of candidates with potential pharmacokinetic liabilities. nih.gov

By integrating these computational tools into the drug design workflow, researchers can accelerate the discovery and optimization of novel this compound-based therapeutics. nih.govekb.eg

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-5-fluoro-1H-indole, and how can purity be validated?

A common method involves alkylation of 5-fluoroindole (CAS 399-52-0, ) with benzyl halides under basic conditions (e.g., NaH in DMF). For example, a similar benzylation procedure was described using 1H-indole and benzyl alcohol derivatives, followed by purification via flash chromatography (cyclohexane/EtOAc 8:2) to achieve >80% yield . Purity validation typically employs 1H NMR (to confirm substitution patterns and benzyl integration) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . For crystalline samples, X-ray crystallography using SHELXL or WinGX can resolve structural ambiguities.

Q. How should this compound be stored to ensure stability, and what solvents are suitable for dissolution?

The compound is typically stored as a powder at -20°C for long-term stability (up to 3 years) . For dissolution:

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and benzyl group integration .

- HRMS : For precise molecular weight determination .

- LogP Measurement : Experimental determination via HPLC (reported LogP = 3.89 for a related fluorinated indole ).

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or HRMS) be resolved during characterization?

- NMR Conflicts : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, ambiguous aromatic protons in 1H-indole derivatives were clarified using NOESY in similar compounds .

- HRMS Discrepancies : Recalibrate instrumentation or cross-validate with alternative methods (e.g., elemental analysis). SHELXT can assist in crystallographic validation if crystalline material is available.

Q. What strategies optimize reaction yields for challenging alkylation steps in this compound synthesis?

- Solvent Optimization : Replace DMF with THF or dichloromethane to reduce side reactions.

- Temperature Control : Gradual addition of benzyl halide at 0°C minimizes decomposition.

- Purification : If flash chromatography fails, use preparative HPLC with a C18 column (MeCN/H2O gradient) .

Q. How can researchers address low solubility in biological assays without compromising activity?

- Micellar Systems : Incorporate surfactants like Tween-80 (up to 5%) to enhance dispersibility .

- Crystallization Studies : Co-crystallize with cyclodextrins to improve aqueous solubility .

- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) to the indole nitrogen for enhanced bioavailability .

Q. What computational tools are recommended for modeling this compound’s electronic properties?

Q. How should researchers handle discrepancies in reported LogP values for fluorinated indoles?

Q. What safety protocols are critical when handling intermediates like 1H-Indole-5-carbonyl chloride?

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use fume hoods to avoid inhalation risks .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services .

Data Analysis & Troubleshooting

Q. How can researchers resolve contradictory crystallographic data for this compound derivatives?